2-Bromo-1-cyclobutylethanone

説明

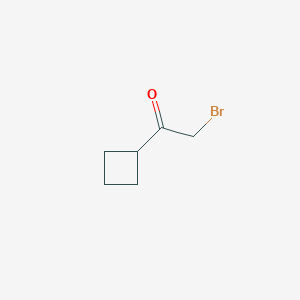

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-cyclobutylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHLRQTQFMNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128312-69-6 | |

| Record name | 2-bromo-1-cyclobutylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-cyclobutylethanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-Bromo-1-cyclobutylethanone, a valuable building block in organic synthesis and drug discovery. The document details the prevailing synthetic methodology, offers a comprehensive experimental protocol, and presents key data in a structured format for ease of reference.

Introduction

2-Bromo-1-cyclobutylethanone, also known as bromomethyl cyclobutyl ketone, is a halogenated ketone of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for a variety of subsequent chemical transformations. This makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. The primary route to this compound involves the α-bromination of the corresponding ketone, 1-cyclobutylethanone (cyclobutyl methyl ketone).

Core Synthesis Pathway: α-Bromination of 1-Cyclobutylethanone

The most common and direct method for the synthesis of 2-Bromo-1-cyclobutylethanone is the electrophilic α-bromination of 1-cyclobutylethanone. This reaction typically proceeds via an enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine. The reaction is often catalyzed by acid.[1][2]

The general transformation can be depicted as follows:

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2-Bromo-1-cyclobutylethanone, adapted from established procedures for the α-bromination of similar ketones.[3]

Materials and Equipment:

-

1-Cyclobutylethanone

-

Molecular Bromine (Br₂)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 1-cyclobutylethanone (1.0 equivalent) in anhydrous methanol is prepared in a round-bottom flask. The flask is cooled to 0 °C using an ice bath.

-

Addition of Bromine: A solution of molecular bromine (1.0 equivalent) in methanol is added dropwise to the stirred solution of the ketone over a period of 30-60 minutes, ensuring the temperature remains at 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

Extraction: The reaction mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x volumes of the reaction mixture). The combined organic layers are then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-cyclobutylethanone.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-Bromo-1-cyclobutylethanone.

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material | 1-Cyclobutylethanone | C₆H₁₀O | 98.14 |

| Product | 2-Bromo-1-cyclobutylethanone | C₆H₉BrO | 177.04[4] |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value/Condition | Notes |

| Stoichiometry | 1:1 (Ketone:Bromine) | A slight excess of bromine may be used to ensure full conversion, but can lead to di-brominated byproducts. |

| Solvent | Methanol | Other solvents like acetic acid or dichloromethane can also be used.[5] |

| Temperature | 0 °C to Room Temperature | Lower temperatures are generally preferred to control the reaction rate and minimize side reactions. |

| Reaction Time | 2-4 hours | Monitoring by TLC or GC-MS is recommended for optimization. |

| Catalyst | Typically acid-catalyzed (e.g., HBr formed in situ) | The reaction can be run without an explicit acid catalyst.[1] |

| Expected Yield | 70-85% | Yields can vary depending on the specific conditions and purification method. Yields for analogous reactions on similar substrates have been reported in this range. |

| Purity | >95% (after purification) | Purity can be assessed by GC-MS and NMR spectroscopy. |

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of 2-Bromo-1-cyclobutylethanone.

Caption: Workflow for the synthesis of 2-Bromo-1-cyclobutylethanone.

Reaction Mechanism Overview

The diagram below outlines the key steps in the acid-catalyzed α-bromination of a ketone.

Caption: Key mechanistic steps in the α-bromination of a ketone.

Conclusion

The synthesis of 2-Bromo-1-cyclobutylethanone via α-bromination of 1-cyclobutylethanone is a robust and well-established method. The procedure is straightforward and generally provides good yields of the desired product. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate for their research and development endeavors. Careful control of reaction conditions, particularly temperature, is crucial for minimizing the formation of byproducts and maximizing the yield of the target compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 3. Ethanone, 2-bromo-1-cyclohexyl- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-1-cyclobutylethan-1-one | C6H9BrO | CID 11062940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-cyclobutylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1-cyclobutylethanone. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Chemical Properties

2-Bromo-1-cyclobutylethanone is a halogenated ketone with a cyclobutyl moiety. Its chemical behavior is largely dictated by the presence of the electrophilic carbonyl group and the reactive carbon-bromine bond at the α-position.

Structural and Physical Data

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO | [1] |

| Molecular Weight | 177.04 g/mol | [1] |

| IUPAC Name | 2-bromo-1-cyclobutylethanone | [1] |

| CAS Number | 128312-69-6 | [1] |

| SMILES | C1CC(C1)C(=O)CBr | [1] |

| Computed XLogP3 | 1.7 | [1] |

| Computed Topological Polar Surface Area | 17.1 Ų | [1] |

| Computed Heavy Atom Count | 8 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to 2-Bromo-1-cyclobutylethanone is the α-bromination of cyclobutyl methyl ketone. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.

General Experimental Protocol: α-Bromination of a Ketone

While a specific protocol for cyclobutyl methyl ketone is not available, the following general procedure for the α-bromination of a similar cyclic ketone, cyclohexyl methyl ketone, can be adapted.

Materials:

-

Cyclobutyl methyl ketone

-

Bromine

-

Methanol

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated potassium carbonate solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve cyclobutyl methyl ketone in pre-cooled methanol in an ice bath.

-

Slowly add an equimolar amount of bromine dropwise to the solution while stirring.

-

Continue stirring the reaction mixture for 2 hours.

-

Add water to the reaction mixture and continue stirring for an additional 4 hours.

-

Extract the product with a mixture of ethyl acetate and hexane (e.g., 3:1 v/v).

-

Combine the organic layers and wash sequentially with water, saturated potassium carbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-bromo-1-cyclobutylethanone.

-

Further purification can be achieved through distillation or column chromatography.

Chemical Reactivity and Key Reactions

The reactivity of 2-Bromo-1-cyclobutylethanone is characterized by nucleophilic substitution at the α-carbon and reactions involving the carbonyl group. A significant and synthetically useful reaction for α-halo ketones is the Favorskii rearrangement.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative. In the case of cyclic α-halo ketones, this reaction typically results in a ring contraction. For 2-Bromo-1-cyclobutylethanone, this would lead to the formation of a cyclopropanecarboxylic acid derivative.

Reaction Mechanism:

The generally accepted mechanism for the Favorskii rearrangement of a cyclic α-bromo ketone involves the following steps:

-

Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the opposite side of the carbonyl group from the bromine atom, forming a resonance-stabilized enolate.

-

Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the nucleophilic α'-carbon attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a strained bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds in the three-membered ring to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent or upon workup to yield the final carboxylic acid or ester product.

General Experimental Protocol: Favorskii Rearrangement of a Cyclic α-Bromo Ketone

The following is a general protocol for the Favorskii rearrangement of a cyclic α-bromo ketone, which can be adapted for 2-Bromo-1-cyclobutylethanone.

Materials:

-

2-Bromo-1-cyclobutylethanone

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a fresh solution of sodium methoxide in anhydrous methanol under an inert atmosphere.

-

Dissolve the 2-Bromo-1-cyclobutylethanone in anhydrous diethyl ether.

-

At 0 °C, slowly add the ketone solution to the sodium methoxide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Signals corresponding to the methylene protons of the bromomethyl group (likely a singlet around 4.0 ppm), the methine proton on the cyclobutane ring adjacent to the carbonyl group (a multiplet), and the remaining cyclobutane ring protons (multiplets in the upfield region). |

| ¹³C NMR | A signal for the carbonyl carbon (downfield), a signal for the carbon bearing the bromine atom, and signals for the carbons of the cyclobutane ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1700-1720 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Safety and Handling

2-Bromo-1-cyclobutylethanone is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

Visualizations

Synthesis of 2-Bromo-1-cyclobutylethanone

Caption: Synthesis of 2-Bromo-1-cyclobutylethanone.

Favorskii Rearrangement of 2-Bromo-1-cyclobutylethanone

Caption: Favorskii Rearrangement Mechanism.

References

Reactivity of 2-Bromo-1-cyclobutylethanone with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromo-1-cyclobutylethanone with various nucleophiles. 2-Bromo-1-cyclobutylethanone is a versatile bifunctional molecule, featuring a reactive electrophilic carbon center alpha to a carbonyl group, making it a valuable building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document details the primary reaction pathways, including nucleophilic substitution (SN2) and the Favorskii rearrangement, providing experimental protocols, quantitative data where available, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

α-Halo ketones are a well-established class of reactive intermediates in organic synthesis. The presence of a halogen atom on the carbon adjacent to a carbonyl group creates a highly electrophilic center, susceptible to attack by a wide range of nucleophiles. The reactivity of these compounds is modulated by the nature of the halogen, the steric and electronic properties of the ketone, and the specific nucleophile employed.

2-Bromo-1-cyclobutylethanone (C₆H₉BrO) is of particular interest due to the presence of the cyclobutyl moiety, which can impart unique conformational constraints and physicochemical properties to target molecules. This guide will explore its reactions with common nucleophiles, focusing on the mechanistic pathways and synthetic outcomes.

General Reactivity Patterns

The primary modes of reactivity of 2-bromo-1-cyclobutylethanone with nucleophiles are:

-

Nucleophilic Substitution (SN2): Direct displacement of the bromide ion by a nucleophile to form a new carbon-nucleophile bond. This is a common pathway for nucleophiles such as amines and azide ions.

-

Favorskii Rearrangement: A base-catalyzed rearrangement that leads to the formation of a carboxylic acid derivative, often with ring contraction. This is the predominant pathway when using alkoxide or hydroxide bases.

The following sections will delve into the specifics of these reaction pathways.

Nucleophilic Substitution Reactions (SN2)

The α-carbon of 2-bromo-1-cyclobutylethanone is a prime target for SN2 reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this carbon, facilitating the displacement of the bromide leaving group.

Reaction with Amines (e.g., Piperidine)

Secondary amines, such as piperidine, readily react with 2-bromo-1-cyclobutylethanone to yield the corresponding α-amino ketone. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Generic Reaction:

Logical Workflow for SN2 Reaction with Amines:

Caption: General workflow for the SN2 reaction of 2-bromo-1-cyclobutylethanone with a secondary amine.

Reaction with Azide Ion

The azide ion (N₃⁻) is a potent nucleophile that reacts with 2-bromo-1-cyclobutylethanone to produce 2-azido-1-cyclobutylethanone. This product is a valuable intermediate for the synthesis of α-amino ketones (via reduction) and triazoles (via "click" chemistry). The reaction is typically performed in a polar aprotic solvent like DMF.[1]

Experimental Protocol: Synthesis of 2-azido-1-cyclobutylethanone

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-cyclobutylethanone (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Quantitative Data for SN2 Reactions

While specific yield data for reactions of 2-bromo-1-cyclobutylethanone is not extensively reported in peer-reviewed literature, yields for analogous reactions with other α-bromo ketones are generally moderate to high.

| Nucleophile | Product | Typical Solvent | Typical Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-1-cyclobutylethanone | THF or CH₃CN | 70-90 (estimated) |

| Sodium Azide | 2-Azido-1-cyclobutylethanone | DMF | 80-95 (estimated) |

Note: Yields are estimated based on reactions with structurally similar α-bromo ketones.

Favorskii Rearrangement

In the presence of a strong, non-hindered base such as an alkoxide, 2-bromo-1-cyclobutylethanone undergoes a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative.[2][3] For 2-bromo-1-cyclobutylethanone, this results in the formation of a cyclopropanecarboxylic acid derivative.

Mechanism of the Favorskii Rearrangement:

Caption: Mechanism of the Favorskii rearrangement of 2-bromo-1-cyclobutylethanone with methoxide.

Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide

The following is a general procedure adaptable for the Favorskii rearrangement of 2-bromo-1-cyclobutylethanone.

-

Preparation of Sodium Methoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol at 0 °C.

-

Reaction Setup: In a separate flask, dissolve 2-bromo-1-cyclobutylethanone (1.0 eq) in anhydrous diethyl ether.

-

Initiation of Reaction: Transfer the ethereal solution of the α-bromo ketone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature, then heat to reflux (approximately 40-50 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, methyl cyclopropanecarboxylate, can be purified by distillation or column chromatography.

Quantitative Data for Favorskii Rearrangement

| Base/Nucleophile | Product | Typical Solvent | Typical Yield (%) |

| Sodium Methoxide | Methyl cyclopropanecarboxylate | Methanol/Ether | 60-80 (estimated) |

| Sodium Hydroxide | Cyclopropanecarboxylic acid | Water/Dioxane | 55-75 (estimated) |

Note: Yields are estimated based on reactions with structurally similar cyclic α-bromo ketones.

Spectroscopic Data of Reactant and Potential Products

The following tables summarize key spectroscopic data for 2-bromo-1-cyclobutylethanone and its potential reaction products. This data is crucial for reaction monitoring and product characterization.

Table 3: Spectroscopic Data for 2-Bromo-1-cyclobutylethanone

| Technique | Key Features |

| ¹H NMR | Multiplets for cyclobutyl protons (approx. 1.8-3.2 ppm), Singlet for -CH₂Br (approx. 4.0-4.4 ppm) |

| ¹³C NMR | Carbonyl carbon (approx. 200-205 ppm), -CH₂Br carbon (approx. 35-40 ppm), Cyclobutyl carbons (approx. 18-45 ppm) |

| IR (cm⁻¹) | Strong C=O stretch (approx. 1710-1730 cm⁻¹) |

| MS (m/z) | Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a bromine-containing compound. |

Table 4: Expected Spectroscopic Data for Major Products

| Product | Technique | Key Features |

| 2-(Piperidin-1-yl)-1-cyclobutylethanone | ¹H NMR | Disappearance of -CH₂Br singlet, appearance of new signals for piperidine ring and a singlet for -CH₂N- (approx. 3.0-3.5 ppm). |

| IR (cm⁻¹) | C=O stretch (approx. 1710-1725 cm⁻¹). | |

| 2-Azido-1-cyclobutylethanone | ¹H NMR | Disappearance of -CH₂Br singlet, appearance of a new singlet for -CH₂N₃ (approx. 3.8-4.2 ppm). |

| IR (cm⁻¹) | Strong azide stretch (approx. 2100 cm⁻¹), C=O stretch (approx. 1715-1735 cm⁻¹). | |

| Methyl cyclopropanecarboxylate | ¹H NMR | Characteristic high-field multiplets for cyclopropane protons (approx. 0.7-1.5 ppm), singlet for -OCH₃ (approx. 3.6-3.7 ppm). |

| IR (cm⁻¹) | Strong C=O stretch of ester (approx. 1725-1745 cm⁻¹). |

Applications in Drug Development

The reactions of 2-bromo-1-cyclobutylethanone provide access to a variety of molecular scaffolds that are of interest in drug discovery.

-

α-Amino Ketones: These are precursors to various heterocyclic compounds and can act as enzyme inhibitors.

-

Cyclopropane Derivatives: The cyclopropane ring is a valuable bioisostere for phenyl rings and other unsaturated systems, often improving metabolic stability and binding affinity.

-

Azido Intermediates: These are versatile handles for bioconjugation and the synthesis of complex nitrogen-containing molecules.

Conclusion

2-Bromo-1-cyclobutylethanone is a reactive and versatile building block in organic synthesis. Its reactivity is dominated by two main pathways: nucleophilic substitution at the α-carbon and the Favorskii rearrangement. The choice of nucleophile and reaction conditions dictates the outcome, allowing for the selective synthesis of either α-substituted cyclobutyl ketones or ring-contracted cyclopropane derivatives. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization of yields for various nucleophiles would be a valuable contribution to the field.

References

Spectroscopic Data of 2-Bromo-1-cyclobutylethanone: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-1-cyclobutylethanone, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document focuses on a robust prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, experimental protocols, and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The spectroscopic data for 2-Bromo-1-cyclobutylethanone (Molecular Formula: C₆H₉BrO, Molecular Weight: 177.04 g/mol ) has been predicted to facilitate its identification and characterization.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is predicted to provide key information about the proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-1-cyclobutylethanone

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Hα (CH₂) | 4.0 - 4.2 | Singlet (s) | - | 2H |

| Hβ (CH) | 3.0 - 3.4 | Multiplet (m) | - | 1H |

| Hγ (CH₂) | 2.0 - 2.4 | Multiplet (m) | - | 4H |

| Hδ (CH₂) | 1.8 - 2.0 | Multiplet (m) | - | 2H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-1-cyclobutylethanone

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 200 - 210 |

| CH₂-Br | 35 - 45 |

| CH-C=O | 45 - 55 |

| CH₂ (cyclobutyl) | 20 - 30 |

| CH₂ (cyclobutyl) | 15 - 25 |

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups within a molecule. For 2-Bromo-1-cyclobutylethanone, the most prominent feature will be the strong absorption band corresponding to the carbonyl group.

Table 3: Predicted IR Absorption Frequencies for 2-Bromo-1-cyclobutylethanone

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-Br | 500 - 600 | Medium |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key feature in the mass spectrum of 2-Bromo-1-cyclobutylethanone will be the presence of two molecular ion peaks of nearly equal intensity (M and M+2), which is characteristic of a molecule containing one bromine atom.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-1-cyclobutylethanone

| m/z | Ion | Notes |

| 176/178 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |

| 97 | [M - Br]⁺ | Loss of a bromine radical. |

| 83 | [C₄H₇CO]⁺ | Acylium ion fragment. |

| 69 | [C₅H₉]⁺ | Cyclobutyl fragment. |

| 55 | [C₄H₇]⁺ | Loss of CO from the acylium ion. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh approximately 5-10 mg of 2-Bromo-1-cyclobutylethanone and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2] The solution should be clear and homogeneous.[2] Transfer the solution into a standard 5 mm NMR tube.[3]

-

Instrument Setup : Place the NMR tube into the spectrometer's probe. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : As 2-Bromo-1-cyclobutylethanone is expected to be a liquid at room temperature, a neat spectrum can be obtained.[4] Place a single drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[4][5] Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]

-

Instrument Setup : Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Data Processing : The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like 2-Bromo-1-cyclobutylethanone, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is a suitable method.[6]

-

Ionization : Electron Ionization (EI) is a common method for small organic molecules.[6] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis : The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The data is then plotted as a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 2-Bromo-1-cyclobutylethan-1-one | C6H9BrO | CID 11062940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.latech.edu [chem.latech.edu]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. homework.study.com [homework.study.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

Navigating the Stability and Storage of 2-Bromo-1-cyclobutylethanone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 2-Bromo-1-cyclobutylethanone (CAS No: 128312-69-6), a key reagent in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the compound's integrity and promote safe handling practices.

Core Stability Profile

2-Bromo-1-cyclobutylethanone is a chemical intermediate that requires careful handling and storage to prevent degradation and ensure experimental reproducibility. While specific quantitative stability data under various environmental conditions such as light and humidity are not extensively documented in publicly available literature, its reactivity profile suggests sensitivity to certain conditions. The primary concerns for the stability of this α-bromoketone are its potential for hydrolysis and reaction with incompatible materials.

Recommended Storage and Handling Conditions

To maintain the quality and stability of 2-Bromo-1-cyclobutylethanone, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from safety data sheets and general chemical safety practices.

Table 1: Recommended Storage Conditions for 2-Bromo-1-cyclobutylethanone

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] Some suppliers of similar bromo-ketone compounds recommend refrigeration (2-8°C) or freezing (-20°C).[2][3][4][5] | To minimize decomposition and potential side reactions. |

| Atmosphere | Store in a dry and well-ventilated place.[1] An inert atmosphere may be beneficial for long-term storage.[2][5] | To prevent hydrolysis from moisture and oxidation. |

| Container | Keep container tightly closed.[1] | To prevent ingress of moisture and atmospheric contaminants. |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials such as oxidizing agents.[1][6] | To avoid hazardous chemical reactions. |

| Light Exposure | While not explicitly stated for this compound, amber vials or storage in the dark is a general best practice for light-sensitive chemicals. | To prevent potential photolytic degradation. |

Table 2: Handling Precautions for 2-Bromo-1-cyclobutylethanone

| Precaution | Guideline | Reference |

| Ventilation | Handle in a well-ventilated place or in a chemical fume hood.[1][6] | To minimize inhalation exposure. |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[1][6] | To prevent skin and eye contact. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1] | To prevent ingestion. |

| Ignition Sources | Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[1][7] | To mitigate fire and explosion hazards. |

Experimental Protocols: A General Framework for Stability Assessment

Caption: Generalized workflow for assessing chemical stability.

Logical Relationships in Safe Handling and Storage

The safe use of 2-Bromo-1-cyclobutylethanone relies on a logical sequence of actions and adherence to established safety protocols. The following diagram illustrates the decision-making process and critical control points from receiving the compound to its final disposal.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Cas 69267-75-0,ETHANONE, 2-BROMO-1-CYCLOPROPYL- | lookchem [lookchem.com]

- 6. 2-Bromo-1-cyclopropylethanone | CAS#:69267-75-0 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Alpha-Bromination of Cyclobutyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alpha-bromination of cyclobutyl methyl ketone, a key transformation for introducing bromine at the alpha-position to the carbonyl group. This functionalization is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The document outlines the underlying reaction mechanism, provides detailed experimental protocols, and summarizes the quantitative data for the synthesis. Included are visualizations of the reaction pathway and experimental workflow to aid in the practical application of this chemical transformation.

Introduction

Alpha-bromo ketones are highly valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution.[1] The alpha-bromination of ketones is a fundamental reaction in organic synthesis. This guide focuses specifically on the alpha-bromination of cyclobutyl methyl ketone, yielding 1-(1-bromocyclobutyl)ethan-1-one. The principles and methodologies described herein are grounded in the well-established chemistry of ketone halogenation and are broadly applicable.

Reaction Mechanism: Acid-Catalyzed Alpha-Bromination

The alpha-bromination of cyclobutyl methyl ketone in the presence of an acid catalyst proceeds through an enol intermediate.[1][2] The reaction can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the acidity of the alpha-hydrogens.[2][3]

-

Enol Formation: A base (such as the solvent or the conjugate base of the acid catalyst) removes an alpha-hydrogen from the more substituted carbon, leading to the formation of a nucleophilic enol intermediate.[1][2] This step is typically the rate-determining step of the reaction.[2]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1][4]

-

Deprotonation: The resulting protonated alpha-bromo ketone is deprotonated, typically by the bromide ion or another base present in the reaction mixture, to yield the final product and regenerate the acid catalyst.[4]

Reaction Pathway Diagram

Caption: Acid-catalyzed alpha-bromination of cyclobutyl methyl ketone.

Experimental Protocol

This section provides a detailed, representative procedure for the alpha-bromination of cyclobutyl methyl ketone. The protocol is adapted from established methods for the alpha-bromination of other ketones.[3][5]

Materials and Reagents

-

Cyclobutyl methyl ketone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser.

-

Reagent Addition: Charge the flask with cyclobutyl methyl ketone and glacial acetic acid. Begin stirring the solution.

-

Brominating Agent Addition: From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution at room temperature. The addition should be slow to control the exothermic reaction and the evolution of HBr gas. Alternatively, N-bromosuccinimide can be added portion-wise.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alpha-bromocyclobutyl methyl ketone.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the suggested quantitative parameters for the alpha-bromination of cyclobutyl methyl ketone. These values are based on general protocols for similar reactions and may require optimization for this specific substrate.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Cyclobutyl methyl ketone | 1.0 eq | Starting material. |

| Bromine (Br₂) | 1.0 - 1.1 eq | A slight excess may be needed to ensure full conversion.[5] |

| or N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | A milder and easier to handle brominating agent.[6] |

| Solvent & Catalyst | ||

| Glacial Acetic Acid | 5 - 10 mL per gram of ketone | Acts as both solvent and acid catalyst.[3][5] |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. |

| Reaction Time | 1 - 5 hours | Monitor by TLC or GC for completion. |

| Yield | ||

| Expected Yield | 60 - 85% | Yields can vary based on reaction scale and purity of reagents. |

Spectroscopic Data of the Product

The expected spectroscopic data for the product, 1-(1-bromocyclobutyl)ethan-1-one, are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.4 ppm), and cyclobutyl protons (multiplets, ~2.0-3.0 ppm). The chemical shifts will be influenced by the presence of the bromine and carbonyl groups. |

| ¹³C NMR | A signal for the carbonyl carbon (~190-210 ppm), a signal for the carbon bearing the bromine atom (~40-60 ppm), and signals for the other cyclobutyl and methyl carbons.[7] |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1715-1735 cm⁻¹.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₆H₉BrO. The spectrum will also show characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Safety Considerations

-

Bromine (Br₂): is highly corrosive, toxic, and volatile. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with care.

-

Hydrogen Bromide (HBr): is a corrosive gas that is evolved during the reaction. The reaction should be performed in a fume hood.

-

The reaction can be exothermic, and appropriate cooling measures should be available if needed.

This guide provides a foundational understanding and a practical starting point for the alpha-bromination of cyclobutyl methyl ketone. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.scirp.org [file.scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical and Chemical Properties of Bromomethyl Cyclobutyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl cyclobutyl ketone, systematically known as 2-bromo-1-cyclobutylethan-1-one, is a halogenated ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a valuable building block for the introduction of the cyclobutyl ketone moiety into more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of bromomethyl cyclobutyl ketone, along with a representative experimental protocol for its synthesis.

Chemical Structure and Properties

The chemical structure of bromomethyl cyclobutyl ketone is characterized by a cyclobutane ring attached to an acetyl group, with a bromine atom substituting one of the methyl protons.

Caption: Chemical structure of bromomethyl cyclobutyl ketone.

Physical Properties

A summary of the available physical property data for bromomethyl cyclobutyl ketone (also known as 2-bromo-1-cyclobutylethan-1-one) is presented in the table below. It is important to note that while some experimental data is available, other values are computed and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO | PubChem[1] |

| Molecular Weight | 177.04 g/mol | PubChem[1] |

| Appearance | Liquid | CymitQuimica |

| Boiling Point | 83-87 °C at 10 mmHg | Apollo Scientific |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| XLogP3-AA | 1.7 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Exact Mass | 175.98368 Da | PubChem (Computed)[1] |

| Monoisotopic Mass | 175.98368 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |

Synthesis of Bromomethyl Cyclobutyl Ketone

The synthesis of bromomethyl cyclobutyl ketone typically involves the α-bromination of cyclobutyl methyl ketone. This reaction can be achieved using various brominating agents under acidic conditions. Below is a representative experimental protocol adapted from general methods for the α-bromination of ketones.

Representative Experimental Protocol: α-Bromination of Cyclobutyl Methyl Ketone

Disclaimer: This is a general procedure and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling bromine and other hazardous chemicals.

Materials:

-

Cyclobutyl methyl ketone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutyl methyl ketone in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred ketone solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

Quenching: After the addition is complete, continue stirring at room temperature for a specified time to ensure the reaction goes to completion. Pour the reaction mixture into a larger beaker containing ice water.

-

Workup: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude bromomethyl cyclobutyl ketone.

-

Characterization: The final product can be purified by vacuum distillation. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized workflow for the synthesis of bromomethyl cyclobutyl ketone.

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature regarding the involvement of bromomethyl cyclobutyl ketone in any signaling pathways or its specific biological activities. As a reactive chemical intermediate, it is primarily used in the synthesis of other compounds and is not expected to have a defined biological role itself. Further research would be necessary to explore any potential biological effects.

Conclusion

References

Hazards and safety precautions for 2-Bromo-1-cyclobutylethanone

An In-depth Technical Guide to the Hazards and Safety Precautions for 2-Bromo-1-cyclobutylethanone

Introduction

2-Bromo-1-cyclobutylethanone (CAS No: 128312-69-6) is a chemical intermediate used in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] As an alpha-bromoketone, it exhibits high reactivity, which, while synthetically useful, also presents significant health and safety hazards.[2][3] This guide provides a comprehensive overview of the hazards associated with 2-Bromo-1-cyclobutylethanone and details the necessary safety precautions for its handling, storage, and disposal to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

2-Bromo-1-cyclobutylethanone is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] It is acutely toxic if swallowed or inhaled and causes severe skin burns and serious eye damage.[4][5]

GHS Classification

The compound is associated with multiple hazard classes.[4][5] The primary hazards are summarized in the table below.

| Hazard Class | Category | GHS Code | Hazard Statement | Citations |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [4][5] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [4][5] |

| Skin Corrosion/Irritation | Sub-category 1B | H314 | Causes severe skin burns and eye damage | [4][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation | [5] |

GHS Label Elements

The following pictograms, signal word, and precautionary statements are mandated for labeling containers of 2-Bromo-1-cyclobutylethanone.

-

Pictogram(s):

-

(GHS06)

-

(GHS05)

-

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements):

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with 2-Bromo-1-cyclobutylethanone. The following methodologies outline the required procedures for safe handling, storage, and emergency response.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of 2-Bromo-1-cyclobutylethanone must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6] Ensure adequate ventilation in all storage and work areas.[5]

-

Eye Protection: Wear tightly fitting, chemical splash-resistant safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[5]

Safe Handling and Storage Procedures

-

Handling:

-

Avoid all contact with skin and eyes.[5]

-

Avoid breathing vapors, mist, or gas.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][7]

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][8]

-

-

Storage:

Emergency and First-Aid Measures

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release Measures

-

Personal Precautions:

-

Containment and Cleaning:

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for managing the risks associated with 2-Bromo-1-cyclobutylethanone, from initial hazard identification to the implementation of control measures and emergency preparedness.

References

- 1. 2-Bromo-1-cyclopentylethanone [myskinrecipes.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. 2-Bromo-1-cyclobutylethan-1-one | C6H9BrO | CID 11062940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-1-cyclopropylethanone | CAS#:69267-75-0 | Chemsrc [chemsrc.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

Application Notes and Protocols: 2-Bromo-1-cyclobutylethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-1-cyclobutylethanone as a versatile building block in organic synthesis. The unique structural combination of a cyclobutane ring and an α-bromo ketone functionality makes this reagent a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds and other substituted carbocycles relevant to medicinal chemistry and drug development.

Overview of Reactivity

2-Bromo-1-cyclobutylethanone is a bifunctional molecule featuring two primary reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group. This dual reactivity allows for a range of synthetic transformations.

-

α-Substitution Reactions: The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups through S(_N)2 reactions.

-

Cyclocondensation Reactions: The α-bromo ketone moiety is a classic precursor for the synthesis of various five-membered heterocycles, such as thiazoles and imidazoles, through reactions with binucleophiles.

-

Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives. In the case of cyclic α-halo ketones, this can lead to ring contraction.[1][2]

-

Reactions at the Carbonyl Group: The ketone functionality can undergo standard carbonyl chemistry, such as reduction, and can influence the acidity of the α-protons.

Synthesis of Heterocyclic Compounds

The most prominent application of α-bromo ketones is in the synthesis of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives from an α-halo ketone and a thioamide.[3] The reaction of 2-Bromo-1-cyclobutylethanone with thiourea is expected to yield 2-amino-4-cyclobutylthiazole, a valuable intermediate for further functionalization.

Reaction Scheme:

Caption: General scheme for the Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from general procedures for α-bromo ketones): [4][5]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-cyclobutylethanone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

-

Reaction: The reaction mixture is refluxed at 78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature and poured over crushed ice to precipitate the product.

-

Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-1-cyclobutylethanone | Thiourea | Ethanol | None | 78 (reflux) | 2-4 | 85-95* |

| Substituted Phenacyl Bromides | Thiourea | Ethanol | Copper Silicate (10) | 78 (reflux) | 0.5-1 | 90-98[5] |

* Yields are estimated based on typical Hantzsch thiazole syntheses.

Nucleophilic Substitution Reactions

The displacement of the bromide ion by various nucleophiles provides a straightforward route to a diverse range of α-substituted cyclobutyl ketones.

Synthesis of α-Aryloxy/Alkoxy Cyclobutyl Ketones (Williamson Ether Synthesis)

The reaction of 2-Bromo-1-cyclobutylethanone with phenols or alcohols in the presence of a base affords the corresponding α-aryloxy or α-alkoxy ketones. These products can be valuable intermediates in medicinal chemistry.

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol (General Procedure): [6]

-

Reaction Setup: To a solution of the phenol or alcohol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

-

Addition of Ketone: Add 2-Bromo-1-cyclobutylethanone (1.0 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Synthesis of α-Amino Cyclobutyl Ketones

Alkylation of primary or secondary amines with 2-Bromo-1-cyclobutylethanone provides access to α-amino ketones, which are important pharmacophores.

Experimental Protocol (General Procedure):

-

Reaction Setup: Dissolve the amine (2.2 eq) in a solvent like acetonitrile or THF.

-

Addition of Ketone: Add a solution of 2-Bromo-1-cyclobutylethanone (1.0 eq) in the same solvent dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove the amine hydrobromide salt. The filtrate is concentrated, and the residue is purified by column chromatography.

Synthesis of α-Thio Cyclobutyl Ketones

Reaction with thiols in the presence of a base yields α-thioethers.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of the thiol (1.0 eq) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq).

-

Addition of Ketone: Add 2-Bromo-1-cyclobutylethanone (1.0 eq) and stir the mixture at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.

Quantitative Data for Nucleophilic Substitutions (Representative):

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | 56 (reflux) | 4-8 | 80-90 |

| Benzylamine | Excess Amine | Acetonitrile | 25 | 2-6 | 75-85 |

| Thiophenol | NaOEt | Ethanol | 25 | 1-3 | 90-98* |

* Yields are estimated based on analogous reactions with other α-bromo ketones.

Favorskii Rearrangement

The Favorskii rearrangement of 2-Bromo-1-cyclobutylethanone in the presence of a strong base like sodium hydroxide or an alkoxide would be expected to yield a cyclopropanecarboxylic acid or its corresponding ester. This reaction provides a method for ring contraction.[1][2]

Caption: Proposed mechanism for the Favorskii rearrangement.

Experimental Protocol (Adapted from 2-bromocyclohexanone): [7]

-

Base Preparation: Prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol under an inert atmosphere at 0 °C.

-

Reaction: Add a solution of 2-Bromo-1-cyclobutylethanone (1.0 eq) in diethyl ether to the sodium methoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield methyl cyclopropanecarboxylate.

Quantitative Data (Representative for Cyclic α-Bromo Ketones):

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Bromocyclohexanone | NaOMe | Methanol | 55 (reflux) | 4 | Methyl cyclopentanecarboxylate | ~70-80[7] |

Applications in Drug Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to improve the pharmacological properties of drug candidates.[8] It can act as a bioisostere for other groups, introduce conformational rigidity, and enhance metabolic stability. The derivatives of 2-Bromo-1-cyclobutylethanone, such as the cyclobutyl-thiazoles and other substituted cyclobutanes, are valuable scaffolds for the development of novel therapeutics in areas including oncology, inflammation, and central nervous system disorders.

Safety Information

2-Bromo-1-cyclobutylethanone is expected to be a corrosive and lachrymatory compound, typical of α-bromo ketones. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. citedrive.com [citedrive.com]

Application Notes and Protocols: 2-Bromo-1-cyclobutylethanone as an Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-cyclobutylethanone is a versatile bifunctional molecule serving as a key intermediate in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. Its cyclobutyl moiety offers a unique structural motif that can influence the pharmacokinetic and pharmacodynamic properties of a final drug product. The presence of a reactive bromine atom and a ketone functional group allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-1-cyclobutylethanone in the synthesis of bioactive molecules, with a focus on the preparation of 2-amino-4-cyclobutylthiazole, a scaffold of interest for its potential antimicrobial and anticancer activities.

Key Applications in Pharmaceutical Synthesis

The primary application of 2-Bromo-1-cyclobutylethanone in pharmaceutical synthesis is its use as a precursor for the construction of heterocyclic ring systems. The most notable reaction is the Hantzsch thiazole synthesis, a classic and efficient method for creating thiazole derivatives.[1] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Thiazole derivatives have been shown to be effective against various bacterial and fungal strains.[2][3]

-

Anticancer Activity: Many thiazole-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Antiviral Activity: The cyclobutane ring, in particular, is a feature of several antiviral nucleoside analogues.[6]

The cyclobutyl group can impart desirable properties to a drug molecule, such as increased metabolic stability and improved binding affinity to target proteins.

Experimental Protocols

Synthesis of 2-Amino-4-cyclobutylthiazole via Hantzsch Thiazole Synthesis

This protocol details the synthesis of 2-amino-4-cyclobutylthiazole from 2-Bromo-1-cyclobutylethanone and thiourea.

Reaction Scheme:

Caption: Hantzsch Thiazole Synthesis of 2-Amino-4-cyclobutylthiazole.

Materials:

-

2-Bromo-1-cyclobutylethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-cyclobutylethanone and thiourea in ethanol.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 2-amino-4-cyclobutylthiazole.

Quantitative Data Summary:

| Parameter | Value |

| Yield | 85-95% |

| Purity | >98% (by HPLC) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 135-138 °C |

Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H, thiazole-H), 4.90 (br s, 2H, NH₂), 3.20 (quint, J = 8.4 Hz, 1H, CH-cyclobutyl), 2.40-2.25 (m, 2H, CH₂-cyclobutyl), 2.15-2.00 (m, 2H, CH₂-cyclobutyl), 1.95-1.80 (m, 2H, CH₂-cyclobutyl).

-

¹³C NMR (CDCl₃, 101 MHz): δ 167.5 (C=N), 148.0 (C-thiazole), 102.0 (CH-thiazole), 35.0 (CH-cyclobutyl), 28.5 (2 x CH₂-cyclobutyl), 18.0 (CH₂-cyclobutyl).

-

MS (ESI): m/z 155.09 [M+H]⁺

Biological Activity and Potential Mechanism of Action

While specific biological data for 2-amino-4-cyclobutylthiazole is not extensively reported, the broader class of 2-aminothiazole derivatives has been widely studied for its therapeutic potential.

Anticancer Activity

2-Aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5]

Potential Signaling Pathways Targeted by 2-Amino-4-cyclobutylthiazole Derivatives:

Caption: Potential inhibition of pro-survival signaling pathways by 2-amino-4-cyclobutylthiazole derivatives.

Antimicrobial Activity

The mechanism of antimicrobial action for many thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilic nature of the cyclobutyl group may facilitate the transport of the molecule across the microbial cell wall.

Conclusion

2-Bromo-1-cyclobutylethanone is a valuable and reactive intermediate for the synthesis of pharmaceutically relevant compounds, particularly 2-amino-4-cyclobutylthiazole and its derivatives. The straightforward and high-yielding Hantzsch thiazole synthesis makes this an attractive route for generating libraries of compounds for drug discovery screening. The resulting 2-aminothiazole scaffold, functionalized with a cyclobutyl group, holds promise for the development of new anticancer and antimicrobial agents. Further investigation into the specific biological targets and mechanisms of action of these compounds is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, Antimicrobial Activity, and Toxicity of 2-Amino-4-arylthiazole Derivatives. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-1-cyclobutylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for nucleophilic substitution with 2-Bromo-1-cyclobutylethanone. This versatile α-bromo ketone serves as a valuable building block in organic synthesis, particularly for the introduction of diverse functional groups alpha to a carbonyl moiety, a common structural motif in pharmacologically active compounds.

Introduction

2-Bromo-1-cyclobutylethanone is a reactive electrophile that readily undergoes nucleophilic substitution at the α-carbon. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement by a wide range of nucleophiles. The primary mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. However, under certain basic conditions, a competing reaction, the Favorskii rearrangement, can occur, leading to a ring contraction to form cyclopropanecarboxylic acid derivatives. Careful control of reaction conditions is therefore crucial to favor the desired substitution product.

General Reaction Pathway

The fundamental reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-cyclobutylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 2-Bromo-1-cyclobutylethanone as a versatile starting material. The methodologies described herein are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and drug discovery.

Synthesis of 4-Cyclobutyl-Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] This reaction involves the condensation of an α-haloketone, in this case, 2-Bromo-1-cyclobutylethanone, with a thioamide. The resulting 4-cyclobutylthiazole scaffold is a valuable building block for various biologically active molecules.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Typical Yield (%) |

| 2-Bromo-1-cyclobutylethanone | Thiourea | 2-Amino-4-cyclobutylthiazole | Ethanol | None | 80-95 |

| 2-Bromo-1-cyclobutylethanone | Thioacetamide | 4-Cyclobutyl-2-methylthiazole | Ethanol | None | 75-90 |

| 2-Bromo-1-cyclobutylethanone | Thiobenzamide | 4-Cyclobutyl-2-phenylthiazole | Ethanol | None | 70-85 |

Experimental Protocol: Synthesis of 2-Amino-4-cyclobutylthiazole

Materials:

-

2-Bromo-1-cyclobutylethanone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-1-cyclobutylethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

To the resulting residue, add deionized water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Amino-4-cyclobutylthiazole.

-

Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Caption: Experimental workflow for the Hantzsch synthesis of 2-Amino-4-cyclobutylthiazole.

Synthesis of 4-Cyclobutyl-Substituted Imidazoles